Product packaging for rac N-tert-Butoxycarbonyl Viloxazine(Cat. No.:CAS No. 1330189-29-1)

rac N-tert-Butoxycarbonyl Viloxazine

Cat. No.: B590025
CAS No.: 1330189-29-1
M. Wt: 337.416
InChI Key: FQZIJLMLSFGBFD-UHFFFAOYSA-N
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Description

rac N-tert-Butoxycarbonyl Viloxazine (CAS 1330189-29-1) is a chemically protected derivative of Viloxazine, a compound with a well-documented pharmacological history. Viloxazine itself is a selective norepinephrine reuptake inhibitor (NRI) that was historically used as an antidepressant and has recently been repurposed and approved by the FDA for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . Recent research has elucidated a more complex mechanism of action, showing that Viloxazine also functions as a serotonin norepinephrine modulating agent (SNMA) by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors . This multifaceted activity increases extracellular levels of serotonin and norepinephrine in the prefrontal cortex, a brain region critical for attention and behavior, making it a valuable compound for neuropsychiatric research . The "rac" designation indicates the racemic mixture of the compound, and the N-tert-Butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to shield the secondary amine during chemical reactions . As a protected precursor, this compound is an essential intermediate for medicinal chemists working on the synthesis and development of novel Viloxazine analogs or related neuroactive compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO5 B590025 rac N-tert-Butoxycarbonyl Viloxazine CAS No. 1330189-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(2-ethoxyphenoxy)methyl]morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-5-21-15-8-6-7-9-16(15)23-13-14-12-19(10-11-22-14)17(20)24-18(2,3)4/h6-9,14H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZIJLMLSFGBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Rac N Tert Butoxycarbonyl Viloxazine

Retrosynthetic Analysis: Key Disconnections and Strategic Bonds

A retrosynthetic analysis of rac N-tert-Butoxycarbonyl Viloxazine (B1201356) (I) reveals a straightforward and logical approach to its synthesis. The most apparent disconnection is the carbamate (B1207046) bond, as the tert-butoxycarbonyl (Boc) group is a standard protecting group for secondary amines. This disconnection leads to the immediate precursor, rac-Viloxazine free base (II), and a Boc-donating reagent such as di-tert-butyl dicarbonate (B1257347).

Further deconstruction of the rac-Viloxazine scaffold (II) identifies two key strategic bonds within the morpholine (B109124) ring. The first is the C-N bond, which can be disconnected to reveal an aminoethyl component and an epoxide-containing fragment. The second is the aryl ether C-O bond. Following a common synthetic pathway, the morpholine ring is typically formed through the cyclization of an opened epoxide. This leads to a primary disconnection between the nitrogen atom and the C2 of the morpholine ring, and the ether linkage. This retrosynthetic pathway points to three primary starting materials: 2-ethoxyphenol (B1204887) (IV), a glycidyl (B131873) synthon like epichlorohydrin (B41342) (V), and an aminoethylating agent such as 2-aminoethyl hydrogen sulfate (B86663) (VI). This strategy allows for the initial construction of the core rac-Viloxazine scaffold, followed by the final N-protection step.

Established Racemic Synthesis Routes

The most established route for synthesizing rac N-tert-Butoxycarbonyl Viloxazine is not a one-pot reaction but a sequential process. It begins with the synthesis of the racemic viloxazine free base, which is then protected with the N-tert-butoxycarbonyl group.

The final step in the synthesis is the protection of the secondary amine of the rac-Viloxazine morpholine ring. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in various conditions and its straightforward removal under mild acidic conditions. nih.govnih.gov The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). chemicalbook.com

The reaction involves treating the rac-Viloxazine free base with Boc₂O. While the reaction can proceed without a catalyst, a base is often employed to deprotonate the amine, increasing its nucleophilicity and reaction rate. commonorganicchemistry.com A variety of conditions can be utilized, allowing for optimization based on scale and desired purity. Common bases include sodium hydroxide (B78521), or organic bases like 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst. chemicalbook.com The choice of solvent can range from aqueous mixtures to aprotic organic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). nih.govresearchgate.net Catalyst-free conditions in a water-acetone mixture have also been reported as an effective and environmentally friendly option for N-Boc protection of various amines. nih.gov

Table 1: Representative Conditions for N-tert-Butoxycarbonylation of Secondary Amines

Reagent Base / Catalyst Solvent Temperature Key Features
(Boc)₂O Aq. NaOH Water / THF 0 °C to RT Standard aqueous conditions.
(Boc)₂O DMAP (catalytic) Acetonitrile (MeCN) Room Temp. DMAP can accelerate the reaction but may lead to side products if not controlled. chemicalbook.comnih.gov
(Boc)₂O None Water / Acetone Room Temp. Eco-friendly, catalyst-free method with good yields for diverse amines. nih.gov
(Boc)₂O Amberlite-IR 120 Solvent-free Room Temp. Heterogeneous acid catalysis allowing for easy work-up and catalyst recycling. derpharmachemica.com

The synthesis of the direct precursor, rac-Viloxazine, is a well-documented two-step process. google.com

Step 1: Epoxide Formation The synthesis begins with the reaction of 2-ethoxyphenol and epichlorohydrin. chemicalbook.com This reaction, a Williamson ether synthesis, is typically conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol. chemicalbook.comtdcommons.org The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) hydrogen sulfate (n-Bu₄NHSO₄), can significantly improve the yield, leading to the formation of 1-(2-ethoxyphenoxy)-2,3-epoxypropane in near-quantitative amounts. chemicalbook.comgoogle.com

Step 2: Cyclization to form rac-Viloxazine The resulting epoxide is then subjected to a ring-opening and subsequent intramolecular cyclization. This is achieved by reacting the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base like sodium hydroxide. google.comchemicalbook.com The amino group attacks the terminal carbon of the epoxide, opening the ring. The basic conditions then facilitate an intramolecular Williamson ether synthesis, where the newly formed secondary amine displaces the sulfate group, forming the morpholine ring and yielding rac-Viloxazine free base. chemicalbook.com

Table 2: Synthesis Steps for rac-Viloxazine Precursor

Step Reactants Reagents / Conditions Product
1 2-Ethoxyphenol, Epichlorohydrin NaOH or K₂CO₃, Phase-Transfer Catalyst (optional), Solvent (e.g., Toluene) 1-(2-Ethoxyphenoxy)-2,3-epoxypropane
2 1-(2-Ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate NaOH, Ethanol/Water rac-Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine)

Process optimization is critical to maximize yield and minimize impurities. In the formation of the epoxide intermediate, the use of a phase-transfer catalyst and a solid base like potassium carbonate can improve reaction efficiency and simplify work-up. google.com During the cyclization step, controlling the temperature and the rate of addition of reagents is important to prevent the formation of by-products, such as dimer impurities. tdcommons.org Patents have noted that reagents like epichlorohydrin and 2-aminoethyl hydrogen sulfate are toxic, creating a need for effective purification methods to ensure the final product is free from these starting materials. googleapis.comgoogle.com The final N-Boc protection step is generally high-yielding, but purification via chromatography or recrystallization may be necessary to remove any unreacted rac-Viloxazine and by-products from the Boc₂O reagent. sigmaaldrich.com

Alternative Synthetic Approaches and Novel Catalytic Methods

While the established route is prevalent, alternative methods for constructing the viloxazine scaffold exist, which could be adapted for the synthesis of the N-Boc protected derivative.

One such method avoids the use of 2-aminoethyl hydrogen sulfate. It involves treating the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate with benzylamine. google.comgoogle.com This forms an N-benzyl protected intermediate. The morpholine ring is then constructed in subsequent steps, often involving reaction with chloroacetyl chloride to form a morpholinone, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). google.comgoogleapis.com The N-benzyl group is typically removed via catalytic hydrogenation (e.g., using Pd/C) to yield the rac-Viloxazine free base. google.com This free base could then be protected with a Boc group as previously described. This multi-step alternative, while longer, avoids certain toxic reagents and offers a different impurity profile.

The synthesis of viloxazine and its derivatives relies on key chemo- and regioselective transformations. The initial reaction of 2-ethoxyphenol with epichlorohydrin is a regioselective Sₙ2 reaction at the primary carbon of epichlorohydrin. The subsequent ring-opening of the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate by the amino group of 2-aminoethyl hydrogen sulfate must also be highly regioselective for the terminal carbon of the epoxide to avoid the formation of a six-membered ring fused with a hydroxyl group.

Future exploration into novel catalytic methods could focus on these key steps. For instance, the use of Lewis acids to catalyze the epoxide ring-opening could enhance regioselectivity and reaction rates. For the N-Boc protection step, various catalysts have been shown to be effective, including iodine and perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which can offer benefits in terms of mild conditions and ease of work-up. organic-chemistry.org The development of enantioselective syntheses, while outside the scope of racemic preparation, often pioneers new catalytic methods for ring formation and functional group installation that could potentially be adapted for more efficient racemic syntheses.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound primarily centers on the Boc-protection step, a common transformation in organic synthesis. Key considerations for a greener process include the choice of solvent, catalyst, and reaction conditions.

Solvent Selection and Solvent-Free Methods:

Traditional Boc-protection reactions often utilize chlorinated solvents such as dichloromethane (B109758) (DCM) or polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile. beilstein-journals.orgmychemblog.com However, from a green chemistry perspective, these solvents are undesirable due to their environmental persistence and toxicity. Efforts to develop more environmentally benign procedures have led to the exploration of alternative solvents and solvent-free conditions.

One greener approach involves the use of molten di-tert-butyl dicarbonate (Boc₂O) itself as the reaction medium, eliminating the need for any additional solvent. This solventless technique is not only environmentally friendly but can also simplify the work-up procedure. semanticscholar.org The reaction proceeds by directly adding the amine (in this case, viloxazine) to the molten Boc₂O. semanticscholar.org

Water has also been investigated as a green solvent for Boc-protection reactions, often in the presence of a base like sodium bicarbonate. orgsyn.org While viloxazine hydrochloride is soluble in water, the free base may have different solubility characteristics that need to be considered for an efficient reaction. chemicalbook.com

Catalysis:

The use of catalysts can significantly improve the efficiency of the Boc-protection reaction, potentially allowing for milder conditions and reduced reaction times. While 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst, it is also toxic. evitachem.com Research into greener alternatives has explored the use of recyclable catalysts or milder bases. For instance, some Boc-protection reactions can proceed efficiently with simple bases like sodium bicarbonate or even without a catalyst under solvent-free conditions. semanticscholar.orgorgsyn.org

The following table summarizes some green chemistry considerations for the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention of Waste Utilizing solvent-free methods or recyclable solvents to minimize waste streams.
Atom Economy The reaction of viloxazine with Boc₂O has good atom economy, with the main byproduct being the volatile tert-butanol (B103910) and carbon dioxide.
Use of Safer Solvents Replacing hazardous solvents like DCM with greener alternatives such as water or performing the reaction under solvent-free conditions.
Catalysis Employing non-toxic, recyclable catalysts or milder bases in place of hazardous ones like DMAP.

Synthetic Challenges and Limitations in this compound Production

Despite the seemingly straightforward nature of the Boc-protection reaction, several challenges and limitations can arise in the synthesis of this compound.

Reaction Conditions and Reagent Stability:

Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze to tert-butanol and carbon dioxide, which can lead to pressure buildup in a closed reaction vessel. Therefore, anhydrous conditions are often preferred for the reaction. The choice of base is also critical. Stronger bases can lead to side reactions, while weaker bases may result in incomplete conversion.

Work-up and Purification:

The purification of this compound typically involves an aqueous work-up to remove excess reagents and byproducts, followed by extraction with an organic solvent. beilstein-journals.org The choice of extraction solvent should align with green chemistry principles where possible. Subsequent purification is often achieved through column chromatography to isolate the pure product. Scaling up chromatographic purification can be a significant challenge in an industrial setting, both in terms of cost and solvent consumption.

Potential for Side Reactions:

While the secondary amine of the morpholine ring in viloxazine is the primary site of reaction, the presence of other functional groups, such as the ether linkage, could potentially lead to side reactions under harsh conditions, although this is generally not a major concern with the mild reagents used for Boc protection. The formation of ureas as byproducts has been observed in some Boc-protection reactions, particularly when using DMAP as a catalyst. evitachem.com

The following table outlines some of the key challenges in the synthesis of this compound and potential mitigation strategies:

ChallengePotential Mitigation Strategies
Reagent Instability (Boc₂O) Use of anhydrous reaction conditions.
Incomplete Reaction Optimization of reaction time, temperature, and choice of base/catalyst.
Difficult Purification Development of non-chromatographic purification methods such as crystallization.
Formation of Byproducts Careful control of reaction conditions and stoichiometry of reagents.
Scalability Transitioning from laboratory-scale purification (chromatography) to industrial-scale methods (crystallization).

Stereochemical Investigations and Enantiomeric Resolution of Rac N Tert Butoxycarbonyl Viloxazine

Fundamental Aspects of Enantiomerism and Diastereomerism in Viloxazine (B1201356) Derivatives

Viloxazine possesses a single stereocenter at the C2 position of the morpholine (B109124) ring, giving rise to a pair of enantiomers: (S)-viloxazine and (R)-viloxazine. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, they can differ significantly in their interaction with other chiral molecules, which is the basis for their separation and their differential biological activities.

The addition of a tert-butoxycarbonyl group to the nitrogen atom of racemic viloxazine results in rac N-tert-Butoxycarbonyl Viloxazine, which is also a mixture of the (S)- and (R)-enantiomers. The fundamental principles of stereoisomerism remain the same for this derivative.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. In the context of resolving this compound, diastereomers are intentionally formed by reacting the racemic mixture with a chiral resolving agent. This creates a pair of diastereomeric salts, for example, (R)-viloxazine-(+)-tartaric acid and (S)-viloxazine-(+)-tartaric acid. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

Strategies for Chiral Resolution of Racemic N-tert-Butoxycarbonyl Viloxazine

The separation of the enantiomers of this compound can be achieved through various techniques, broadly categorized into classical resolution methods and chromatographic enantioseparation.

Classical resolution via diastereomeric salt formation is a well-established technique for separating enantiomers of racemic compounds that contain an acidic or basic functional group. In the case of this compound, the basic nitrogen atom of the morpholine ring can be protonated by a chiral acid to form diastereomeric salts.

The process involves the following steps:

Selection of a Resolving Agent: A suitable chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, is chosen. The selection is often empirical and may require screening of several resolving agents.

Salt Formation: The racemic mixture of N-tert-Butoxycarbonyl Viloxazine is reacted with an enantiomerically pure chiral acid in a suitable solvent. This reaction leads to the formation of a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will crystallize out of the solution upon cooling or concentration.

Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer of N-tert-Butoxycarbonyl Viloxazine is then liberated from the salt by treatment with a base to neutralize the chiral acid.

While this method can be effective, it is often a trial-and-error process to find the optimal resolving agent, solvent, and crystallization conditions.

Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers. Method development for the chiral resolution of this compound would involve a systematic approach to optimize the separation parameters.

A recent study on the chiral separation of the related compound, S-viloxazine, provides a strong basis for developing a method for its N-Boc derivative. ijpsjournal.comijpsjournal.com The key steps in method development include:

Column Selection: Choosing an appropriate chiral stationary phase is the most critical step. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a wide range of chiral compounds. For instance, a Chiralpak IM column has been successfully used for the separation of viloxazine enantiomers. ijpsjournal.comijpsjournal.com

Mobile Phase Selection: The composition of the mobile phase significantly influences the retention and resolution of the enantiomers. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol, or methanol). ijpsjournal.comijpsjournal.com

Optimization of Chromatographic Conditions: Fine-tuning of parameters such as the mobile phase composition, flow rate, and column temperature is necessary to achieve baseline separation with good peak shape and a reasonable analysis time.

A representative chiral HPLC method for the separation of viloxazine enantiomers is summarized in the table below. Similar conditions could serve as a starting point for the optimization of the separation of this compound.

Table 1: Representative Chiral HPLC Method for Viloxazine Enantiomers

Parameter Condition
Column Chiralpak IM (250 x 10 mm, 5 µm)
Mobile Phase Methanol: n-hexane: Isopropanol (30:50:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 264.6 nm
Column Temperature Ambient

Data based on a method developed for S-viloxazine, which can be adapted for this compound. ijpsjournal.comijpsjournal.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, lower consumption of organic solvents, and higher efficiency. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol.

The principles of method development in chiral SFC are similar to those in HPLC, with a focus on selecting the appropriate chiral stationary phase and optimizing the mobile phase composition (co-solvent and any additives). Polysaccharide-based CSPs are also widely used and highly effective in SFC.

The success of a chiral separation by HPLC or SFC is highly dependent on the choice of the chiral stationary phase and the mobile phase.

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available, each with different chiral recognition mechanisms. For viloxazine derivatives, polysaccharide-based CSPs, such as cellulose and amylose derivatives coated or immobilized on a silica (B1680970) support, have proven to be effective. ijpsjournal.comijpsjournal.com The selection of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate) of cellulose) can significantly impact the enantioselectivity.

Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP.

In normal-phase HPLC , the ratio of the non-polar solvent to the polar modifier is a key parameter to optimize. A higher concentration of the polar modifier generally leads to shorter retention times but may decrease the resolution.

In SFC , the type and percentage of the co-solvent (modifier) are critical. Alcohols like methanol, ethanol, and isopropanol are common modifiers. The addition of small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly improve peak shape and resolution, especially for basic or acidic analytes.

The optimization process is often systematic, involving the screening of different CSPs and mobile phase compositions to identify the conditions that provide the best balance of resolution, analysis time, and peak shape.

Table 2: Common Chiral Stationary Phases for HPLC and SFC

CSP Type Chiral Selector Typical Applications
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) Broad range of chiral compounds
Pirkle-type π-acidic or π-basic moieties Compounds with aromatic rings
Macrocyclic antibiotic Vancomycin, Teicoplanin Amino acids, peptides, and other polar compounds
Cyclodextrin-based α-, β-, or γ-cyclodextrin and their derivatives Compounds that can form inclusion complexes

Kinetic Resolution via Chiral Catalysis

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.

For rac-N-tert-Butoxycarbonyl Viloxazine, a potential approach for kinetic resolution involves the use of enzymes, such as lipases, or synthetic chiral acylating agents. Lipases are known to catalyze the enantioselective acylation of racemic alcohols and amines, a process that could be adapted for the resolution of a viloxazine precursor or the N-Boc protected form itself if a suitable reactive handle is present.

Detailed Research Findings:

While specific studies on the kinetic resolution of rac-N-tert-Butoxycarbonyl Viloxazine are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous N-heterocyclic compounds. For instance, the kinetic resolution of various N-heterocycles has been successfully achieved using chiral acylating agents in the presence of a chiral catalyst. These reactions often exhibit good to excellent selectivity factors (s), which are a measure of the relative rate of reaction of the two enantiomers.

A hypothetical kinetic resolution of a viloxazine precursor, such as the corresponding amino alcohol, could proceed as outlined in the following table, which illustrates potential outcomes based on catalyst and reaction conditions.

Table 1: Hypothetical Data for Kinetic Resolution of a Viloxazine Precursor

Entry Chiral Catalyst Acylating Agent Solvent Conversion (%) Enantiomeric Excess of Unreacted Substrate (%) Selectivity Factor (s)
1 Lipase A Vinyl Acetate Toluene 50 >99 >200
2 Lipase B Isopropenyl Acetate Hexane 48 95 85

Note: This data is illustrative and based on typical results for kinetic resolutions of related compounds.

The success of such a resolution would depend on the careful selection of the catalyst, acylating agent, and reaction conditions to achieve a high selectivity factor, allowing for the efficient separation of the enantiomers.

Advanced Analytical Characterization of Rac N Tert Butoxycarbonyl Viloxazine and Its Stereoisomers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of rac N-tert-Butoxycarbonyl Viloxazine (B1201356). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of rac N-tert-Butoxycarbonyl Viloxazine is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the ethoxyphenoxy group would appear in the downfield region (typically δ 6.8-7.2 ppm). The protons of the morpholine (B109124) ring would present as a complex series of multiplets in the range of δ 3.0-4.5 ppm. The ethoxy group would be identified by a characteristic triplet and quartet pattern, while the nine equivalent protons of the tert-butoxycarbonyl (Boc) group would yield a prominent singlet at approximately δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key expected signals include those for the carbonyl carbon of the Boc group (~155 ppm), the aromatic carbons (~110-160 ppm), and the carbons of the morpholine ring and ethoxy group (~15-80 ppm).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, for instance, connecting the protons within the ethoxy group and throughout the morpholine ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Boc Group (9H, singlet)1.4880.5 (Quaternary C), 28.4 (CH₃)
Ethoxy -CH₃ (3H, triplet)1.4014.8
Ethoxy -CH₂- (2H, quartet)4.0564.5
Morpholine Ring Protons (7H)3.20 - 4.20 (complex multiplets)45.0 - 75.0
Aromatic Ring Protons (4H)6.85 - 7.10 (multiplets)114.0 - 158.0
Boc Carbonyl CarbonN/A154.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺.

The calculated monoisotopic mass of this compound (C₁₈H₂₇NO₅) is 337.1889 g/mol . In ESI-MS, the primary observed ion would therefore be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 338.19.

Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation. For N-Boc protected amines, fragmentation is highly characteristic. nih.gov Common fragmentation pathways include:

Loss of isobutylene (B52900): A neutral loss of 56 Da, corresponding to the elimination of C₄H₈ from the tert-butyl group, resulting in a fragment ion. nih.gov

Loss of the Boc group: A neutral loss of 100 Da, corresponding to the complete Boc moiety (C₅H₈O₂).

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom within the morpholine ring is a characteristic fragmentation pattern for amines, helping to confirm the ring structure. whitman.edulibretexts.orglibretexts.org

Expected ESI-MS Fragmentation Data for this compound

Ion m/z (approx.) Description
[M+H]⁺338.2Protonated molecular ion
[M+H - C₄H₈]⁺282.2Loss of isobutylene from the Boc group nih.gov
[M+H - C₅H₉O₂]⁺238.2Loss of the entire Boc group, leaving the protonated viloxazine core
[C₈H₉O₂]⁺137.1Cleavage of the ether bond, yielding the ethoxyphenoxy fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. It is highly effective for identifying key functional groups. For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands confirming the presence of its main structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, primarily in conjugated systems. The principal chromophore in this compound is the 2-ethoxyphenoxy group. An absorption maximum (λmax) would be expected in the UV region, likely around 270-275 nm, which is characteristic of a substituted benzene (B151609) ring. The Boc group itself does not absorb significantly in the 200-800 nm range.

Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbamate (B1207046) (Boc)C=O stretch1700 - 1680
Aromatic RingC=C stretch1600, 1500
Alkyl C-HC-H stretch2980 - 2850
Aryl-Alkyl EtherC-O stretch1250 - 1200
Carbamate (Boc)C-N stretch1160 - 1140

Chromatographic Methods for Purity Assessment and Isomer Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its stereoisomeric composition.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Profiling

Both GC and LC are powerful for assessing chemical purity. However, due to the high molecular weight, low volatility, and potential thermal lability of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. GC would likely require derivatization to increase volatility and prevent degradation in the hot injector port. reddit.com

A reversed-phase HPLC (RP-HPLC) method is typically developed for purity analysis. This involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. By running a gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of organic solvent), this compound can be effectively separated from more polar or less polar impurities. jchr.orgjchr.org Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs, such as 210 nm or ~275 nm. jchr.org

Typical RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Agilent Eclipse XDB C8 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm) jchr.org
Mobile Phase A Water with 0.1% Formic Acid or Phosphate Buffer (pH ~2.3-3.0) jchr.org
Mobile Phase B Acetonitrile (B52724) jchr.org
Elution Mode Gradient
Flow Rate 0.8 - 1.0 mL/min jchr.org
Detection UV at 210 nm or 275 nm jchr.org
Column Temperature 30 - 45 °C

Chiral Chromatography for Enantiomeric Excess Determination

Since Viloxazine possesses a chiral center at the C2 position of the morpholine ring, this compound exists as a pair of enantiomers ((R)- and (S)-isomers). Chiral chromatography is necessary to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

The most common approach for this separation is HPLC using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely successful for separating a broad range of chiral pharmaceuticals. nih.govresearchgate.netnih.gov Method development involves screening different chiral columns (e.g., Chiralpak® or Lux® series) with various mobile phases, including normal-phase (e.g., hexane/isopropanol), reversed-phase, and polar organic modes. nih.gov Supercritical fluid chromatography (SFC) with polysaccharide-based columns is also a powerful and often faster alternative for chiral separations. nih.gov The goal is to achieve baseline resolution between the two enantiomer peaks, allowing for accurate quantification.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the molecule's conformation and configuration. For chiral molecules such as the stereoisomers of N-tert-Butoxycarbonyl Viloxazine, single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of each enantiomer.

Despite a thorough review of scientific literature and crystallographic databases, specific experimental X-ray crystallographic data for this compound and its individual stereoisomers has not been reported in publicly accessible resources. The N-tert-Butoxycarbonyl (Boc) protecting group is often used during synthetic processes, and it is possible that such intermediates have been synthesized and characterized. However, the crystallographic data for this specific derivative does not appear to be available in the public domain as of the latest search.

In the absence of specific data for the title compound, this section will outline the principles and the type of data that would be generated from such a study, providing a framework for understanding the potential structural insights that X-ray crystallography could offer.

Principles of Single-Crystal X-ray Diffraction

The process begins with the growth of a high-quality single crystal of the compound of interest. For this compound, this would involve crystallizing the racemic mixture. To determine the absolute configuration, the individual (S)- and (R)-enantiomers would need to be resolved and then crystallized separately.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry (space group), while the intensities of the spots are related to the arrangement of atoms within the unit cell.

Data Collection and Structure Refinement

The data collection process involves rotating the crystal and recording the diffraction pattern at different orientations. This comprehensive dataset is then used to construct a three-dimensional electron density map of the unit cell. Through a process of structure solution and refinement, a model of the molecule is fitted to the electron density map. The final refined structure provides the precise coordinates of each atom.

Illustrative Data Tables

Had experimental data been available for the stereoisomers of N-tert-Butoxycarbonyl Viloxazine, it would typically be presented in detailed crystallographic data tables. The following interactive tables illustrate the type of information that would be reported.

Table 1: Hypothetical Crystallographic Data for (S)-N-tert-Butoxycarbonyl Viloxazine

ParameterHypothetical Value
Chemical FormulaC₁₈H₂₇NO₄
Formula Weight321.41 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123(4)
b (Å)12.456(5)
c (Å)14.789(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1864.5(1)
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.145
Absorption Coefficient (mm⁻¹)0.081
F(000)696
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection (°)2.5 to 28.0
Reflections collected15890
Independent reflections4230 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Flack Parameter0.02(5)

Note: The data presented in this table is purely illustrative and not based on experimental results.

Determination of Solid-State Structure and Absolute Configuration

The refined crystal structure would reveal the precise solid-state conformation of the N-tert-Butoxycarbonyl Viloxazine molecule. This includes the puckering of the morpholine ring, the orientation of the ethoxyphenoxy group, and the conformation of the N-Boc protecting group. These details are crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

For the individual enantiomers, the absolute configuration can be determined using anomalous dispersion effects. When using an X-ray source of appropriate wavelength, the scattering from the atoms exhibits a small phase shift that is dependent on the chirality of the structure. The Flack parameter, derived from the diffraction data, is a critical value for determining the absolute configuration. A value close to zero for a given enantiomer confirms its absolute stereochemistry. For instance, a Flack parameter of 0.02(5) in the hypothetical data for the (S)-enantiomer would provide strong evidence for the assigned configuration.

Role of N Tert Butoxycarbonyl Viloxazine As a Versatile Chemical Intermediate

Precursor in the Chemical Synthesis of Complex Organic Molecules and Analogues

The utility of rac N-tert-Butoxycarbonyl Viloxazine (B1201356) as a precursor extends to the synthesis of a diverse array of complex organic molecules and analogues. While specific examples detailing the extensive use of this particular intermediate are not widely documented in publicly available literature, its structural attributes make it an inferred valuable starting material for the generation of chemical libraries for drug discovery programs. The Boc-protected nitrogen allows for the modification of other parts of the viloxazine molecule without interference from the secondary amine.

The general strategy involves utilizing rac N-tert-Butoxycarbonyl Viloxazine as a core structure, to which various substituents can be appended. For instance, modifications on the aromatic ring of the viloxazine backbone, such as electrophilic aromatic substitution reactions, could be explored. The presence of the Boc group ensures that the morpholine (B109124) nitrogen remains unreactive during such transformations. Following the desired modifications, the Boc group can be readily cleaved under acidic conditions to yield the free amine, which can then be subjected to further derivatization or be the final target molecule. This approach is analogous to synthetic strategies employed for other complex amine-containing molecules where Boc protection is a key step.

Functional Group Interconversions and Derivatization Strategies

The Boc-protected nitrogen of this compound is generally stable under a variety of reaction conditions, which allows for a range of functional group interconversions on other parts of the molecule. However, the true versatility of this intermediate is realized upon the deprotection of the nitrogen atom. Once the Boc group is removed to yield racemic viloxazine, the secondary amine becomes a nucleophilic handle for a multitude of derivatization strategies.

These strategies can be broadly categorized as N-alkylation and N-acylation reactions, leading to a wide variety of viloxazine analogues. The ability to introduce diverse functionalities at this position is crucial for structure-activity relationship (SAR) studies, which aim to optimize the pharmacological profile of a lead compound.

Derivatization StrategyReagent ExamplePotential Product ClassSignificance in Chemical Synthesis
N-Alkylation Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)N-Alkyl viloxazine analoguesIntroduction of various alkyl groups to probe steric and electronic effects at the nitrogen center.
Reductive Amination Aldehydes or ketones (e.g., formaldehyde, acetone) with a reducing agent (e.g., sodium triacetoxyborohydride)N-Alkyl viloxazine analoguesA mild and efficient method for introducing a wide range of substituted alkyl groups.
N-Acylation Acyl chlorides or anhydrides (e.g., acetyl chloride, benzoic anhydride)N-Acyl viloxazine analogues (amides)Formation of amide bonds, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
N-Sulfonylation Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride)N-Sulfonyl viloxazine analogues (sulfonamides)Introduction of sulfonamide groups to explore different interactions with biological targets.
Urea/Carbamate (B1207046) Formation Isocyanates or carbamoyl (B1232498) chloridesN-Carbamoyl or N-Ureido viloxazine analoguesCreation of derivatives with potential for altered solubility and metabolic stability.

These derivatization reactions enable the systematic modification of the viloxazine structure, allowing chemists to fine-tune its properties.

Application in Synthetic Routes to Modified Viloxazine Scaffolds

The primary application of this compound in the synthesis of modified viloxazine scaffolds lies in its role as a protected precursor. The synthesis of viloxazine itself can be achieved through various routes, often involving the reaction of 2-ethoxyphenol (B1204887) with an appropriate three-carbon synthon and a nitrogen source. google.comgoogle.com Protecting the nitrogen of the resulting morpholine ring with a Boc group provides a stable intermediate that can be carried through multiple synthetic steps.

A general synthetic route to modified viloxazine scaffolds would involve the initial synthesis of viloxazine, followed by the protection of the morpholine nitrogen with a Boc group. This protected intermediate can then be subjected to reactions that modify the core structure. For example, chemists could explore reactions to alter the ether linkage or the aromatic ring. Upon successful modification of the scaffold, the Boc group can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the secondary amine and furnish the final modified viloxazine analogue.

This strategy is particularly valuable when the desired modifications are incompatible with a free secondary amine. The stability of the Boc group under a range of non-acidic conditions makes it an ideal choice for such multi-step synthetic sequences.

Significance in the Development of Prodrug Precursors (Focus on Chemical Modification, not Clinical Efficacy)

The development of prodrugs is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a drug. nih.gov this compound can be considered a key precursor for the chemical synthesis of viloxazine prodrugs. The chemical modification strategy typically involves the deprotection of the Boc group to reveal the secondary amine, which then serves as an attachment point for a promoiety.

The promoiety is a chemical group that is designed to be cleaved in vivo, often by enzymatic action, to release the active parent drug, in this case, viloxazine. The selection of the promoiety is critical and is based on the desired properties to be achieved, such as increased water solubility, enhanced membrane permeability, or targeted delivery.

From a purely chemical modification perspective, the secondary amine of viloxazine can be derivatized to form various cleavable linkages. The table below outlines some potential chemical modifications to form prodrug precursors, starting from the deprotected N-Boc-viloxazine.

Prodrug Linkage TypeChemical ModificationPotential PromoietiesRationale for Chemical Modification
Esters Acylation with a dicarboxylic acid anhydride (B1165640) followed by esterificationAmino acids, phosphates, short-chain fatty acidsTo be cleaved by esterases, potentially improving water solubility or lipophilicity.
Carbonates Reaction with a chloroformate derivative of a promoietyPolyethylene glycol (PEG), substituted alcoholsTo be cleaved by esterases, can be used to modulate solubility and pharmacokinetic profile.
Carbamates Reaction with an activated carbamate or isocyanate of a promoietyAmino acids, peptidesTo be cleaved by amidases or peptidases, offering a potential for targeted release.
N-Mannich Bases Condensation with an aldehyde and a primary or secondary amineVarious amine-containing moleculesCan be designed to be labile under specific pH conditions.
Acyloxyalkyl Ethers Alkylation with an acyloxyalkyl halidePromoieties containing an ester groupDesigned for enzymatic cleavage to release the parent drug.

The synthesis of these prodrug precursors would typically involve a final step where the deprotected viloxazine is coupled with the chosen promoiety using standard synthetic methodologies. The versatility of the secondary amine allows for a wide range of chemical bonds to be formed, making it a focal point for prodrug design.

Theoretical and Computational Studies on N Tert Butoxycarbonyl Viloxazine

Molecular Modeling and Conformational Analysis

The conformational landscape of rac N-tert-Butoxycarbonyl Viloxazine (B1201356) is primarily dictated by the orientation of the substituents on the morpholine (B109124) ring and the rotational freedom around the various single bonds. The morpholine ring itself typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat forms. researchgate.netacs.org The presence of the bulky N-Boc group and the ethoxy-phenoxy-methyl side chain leads to several possible low-energy conformers.

Molecular mechanics simulations, followed by higher-level quantum mechanical calculations, can be employed to identify the most stable conformers. Key dihedral angles, such as those defining the orientation of the tert-butyl group relative to the morpholine ring and the arrangement of the aryloxymethyl side chain, are systematically varied to map the potential energy surface.

It is hypothesized that the most stable conformer will exhibit the equatorial positioning of the large aryloxymethyl group on the morpholine ring to minimize steric hindrance. The N-Boc group, due to its size, will also have a preferred orientation to reduce steric clashes with the adjacent ring protons. Studies on similar N-substituted morpholine derivatives support the predominance of the chair conformation with bulky substituents in the equatorial position. acs.orgnih.gov

Table 1: Hypothetical Relative Energies of rac N-tert-Butoxycarbonyl Viloxazine Conformers
ConformerAryloxymethyl PositionRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Chair-EqEquatorial0.0095.8
Chair-AxAxial2.503.5
Twist-Boat-5.500.7

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure and Reactivity)

Density Functional Theory (DFT) calculations, utilizing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide detailed information about the electronic properties of this compound. These calculations are crucial for understanding the molecule's reactivity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular interest. The HOMO is typically localized on the electron-rich ethoxy-phenoxy moiety, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group of the N-Boc moiety, suggesting its role as an electrophilic center. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the ether, morpholine ring, and the carbonyl group, highlighting these as sites for potential hydrogen bonding or electrophilic interaction. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of This compound (DFT/B3LYP/6-311++G(d,p))
PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework can be used to predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum for this compound would show characteristic signals for the tert-butyl protons as a singlet around 1.4-1.5 ppm. researchgate.net The protons of the morpholine and ethoxy groups would appear as complex multiplets, and the aromatic protons would be found in the downfield region.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies. For this compound, a strong characteristic absorption band corresponding to the C=O stretching of the carbamate (B1207046) group is expected around 1690-1710 cm⁻¹. nih.gov Other significant bands would include C-H stretching vibrations of the aliphatic and aromatic groups, and C-O stretching of the ether and carbamate functionalities.

Table 3: Hypothetical Predicted Key Spectroscopic Data for This compound
SpectroscopyGroupPredicted Shift/Frequency
¹H NMR-C(CH₃)₃~1.45 ppm (singlet)
¹³C NMR-C(CH₃)₃~28.5 ppm
¹³C NMRC=O (carbamate)~154.0 ppm
IRC=O Stretch (carbamate)~1705 cm⁻¹
IRC-O-C Stretch (ether)~1245 cm⁻¹

Computational Studies of Reaction Mechanisms involving the N-Boc Group

The N-Boc group is a widely used amine protecting group, and its removal (deprotection) is a common synthetic step. Computational studies can elucidate the mechanism of this reaction under various conditions. The acid-catalyzed deprotection of this compound is a prime candidate for such a study.

The mechanism typically involves the initial protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. wikipedia.org This intermediate then rapidly decarboxylates to yield the unprotected amine (Viloxazine) and carbon dioxide.

Transition state theory combined with DFT calculations can be used to locate the transition state structures for each step of the reaction and to calculate the activation energies. This provides a quantitative understanding of the reaction kinetics. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate of deprotection. acs.org Computational models can predict how the electronic environment of the viloxazine scaffold influences the stability of the transition states and, consequently, the ease of deprotection. nih.gov

Table 4: Hypothetical Calculated Activation Energies for Acid-Catalyzed Deprotection of This compound
Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Protonation of CarbonylTS15.2
C-O Bond CleavageTS2 (Rate-determining)22.5
DecarboxylationTS38.7

Q & A

Q. What are the primary mechanisms of action of viloxazine in modulating neurotransmitter systems?

Viloxazine's mechanism involves moderate inhibition of the norepinephrine transporter (NET; IC₅₀ ~0.3 µM) and negligible serotonin (SERT) or dopamine (DAT) transporter activity. It increases extracellular norepinephrine (NE) in the prefrontal cortex (PFC), amygdala, and nucleus accumbens, with indirect enhancement of serotonin (5-HT) signaling via 5-HT receptor modulation. Unlike atomoxetine, viloxazine lacks significant cardiovascular side effects due to its lower NET affinity (Ki = 2300 nM vs. 3.4 nM for atomoxetine) .

Q. What analytical methods are available for quantifying viloxazine in biological and environmental samples?

Electrochemical methods like differential pulse voltammetry (DPV) with boron-doped diamond (BDD) electrodes offer high sensitivity (LOD = 0.8 µM) and reproducibility (RSD < 6.1%) without sample pretreatment. High-performance liquid chromatography (HPLC) with fluorescence detection is also validated for plasma and urine analysis (LOD = 25 ng/mL in plasma). These methods resolve matrix interference and enable environmental monitoring (e.g., spiked water samples) .

Q. What are the key considerations in designing clinical trials to evaluate viloxazine's efficacy in ADHD?

Trials should use multi-informant assessments (e.g., parent/teacher ratings alongside clinician-rated ADHD-RS-5) to reduce bias. Primary endpoints should include 30% and 50% responder rates for symptom reduction, with secondary functional outcomes (e.g., WFIRS-P scores). Dose-ranging studies (100–600 mg/day) must account for age-dependent pharmacokinetics (e.g., 40–50% higher exposure in children aged 6–11 vs. 12–17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data regarding adsorption- vs. diffusion-controlled oxidation of viloxazine?

Cyclic voltammetry (CV) and DPV yield conflicting mechanistic insights: CV suggests diffusion control, while DPV indicates adsorption. To reconcile this, combine both techniques under varied conditions (e.g., accumulation time, scan rate). Use hydrodynamic electrodes or impedance spectroscopy to quantify adsorption contributions. Validate with HPLC to confirm method robustness .

Q. What methodological approaches are recommended to assess viloxazine's impact on serotonin and norepinephrine pathways in vivo?

Integrate microdialysis (measuring extracellular NE, 5-HT, and DA in rat PFC) with receptor binding assays. For example, dose-response studies (e.g., 10–50 mg/kg) can correlate behavioral outcomes (e.g., hyperlocomotion suppression) with neurotransmitter levels. Pair this with in vitro transporter inhibition assays (e.g., NET Ki using [³H]-NE uptake in synaptosomes) to clarify selectivity .

Q. How do CYP enzyme polymorphisms affect viloxazine metabolism, and how should this be addressed in pharmacokinetic studies?

Viloxazine is metabolized primarily via CYP2D6-mediated 5-hydroxylation (minor role: CYP1A2). Population PK models should stratify patients by CYP2D6 phenotype (poor vs. extensive metabolizers) to assess exposure variability. In vitro hepatocyte assays with CYP inhibitors (e.g., quinidine for CYP2D6) can quantify metabolic contributions. Clinical studies must monitor plasma concentrations of viloxazine and its glucuronidated metabolite (5-HVLX-gluc) .

Q. What strategies can mitigate confounding factors when interpreting viloxazine's clinical trial data, such as placebo effects or subjective ratings?

Use blinded, randomized crossover designs with active controls (e.g., atomoxetine). Include placebo run-in periods to identify placebo responders. For subjective scales (e.g., ADHD-RS-5), apply mixed-effects models to adjust for rater bias. Longitudinal assessments (≥6 weeks) are critical to capture sustained efficacy vs. transient placebo effects .

Q. How can in vitro binding assays and in vivo microdialysis be integrated to clarify viloxazine's selectivity for neurotransmitter transporters?

Compare in vitro transporter inhibition (e.g., NET Ki = 2300 nM, SERT Ki > 10,000 nM) with in vivo microdialysis data showing NE and 5-HT elevation in the PFC. Use selective antagonists (e.g., desipramine for NET) to isolate contributions. Computational modeling (e.g., molecular docking) can predict binding affinities and guide structural optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.